molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate

Cat. No.: B2520984
CAS No.: 1909325-77-4
M. Wt: 282.178
InChI Key: SINRFUBLTQQKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It is investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of a covalent bond with the target molecule. This interaction can modify the activity of enzymes or proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a synthetic compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and other scientific research.

  • Molecular Formula : C10H20BrNO3
  • Molecular Weight : 282.17 g/mol
  • CAS Number : 1909325-77-4

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by various nucleophiles, leading to covalent modifications of target proteins or enzymes. This mechanism can significantly impact various biochemical pathways, potentially altering enzyme activity and cellular functions.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes through covalent modification. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.
  • Protein Modification : It can serve as a protective group in peptide synthesis, allowing for selective modifications that are essential in drug design.
  • Drug Development : Research indicates that compounds like this compound can be explored as leads for developing new pharmaceuticals targeting various diseases.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes
Protein InteractionModifies protein functions through alkylation
Drug DevelopmentInvestigated as a lead compound for new therapeutics

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications against metabolic disorders .

Case Study 2: Protein Modification

In another study, researchers explored the use of this compound as a protective group in peptide synthesis. The findings suggested that it could facilitate selective modifications without compromising the overall stability of the peptide structure, making it valuable in drug design .

Properties

IUPAC Name

tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRFUBLTQQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.